6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
Description
Properties
CAS No. |
143157-06-6 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-(2-pyrazin-2-ylethenyl)quinoxaline |
InChI |
InChI=1S/C14H10N4/c1(3-12-10-15-5-6-16-12)11-2-4-13-14(9-11)18-8-7-17-13/h1-10H |
InChI Key |
KDMBKKGWNWBODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=CC3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 6-Bromo-quinoxaline-2,3-diamine with Pyrazine-2-carbaldehyde
Reaction Overview
This method involves the condensation of 6-bromo-quinoxaline-2,3-diamine (1 ) with pyrazine-2-carbaldehyde (2 ) under acidic conditions to form the ethenyl bridge. The reaction proceeds via nucleophilic addition-elimination, facilitated by acetic acid as both solvent and catalyst.
Procedure
Reactants :
- 6-Bromo-quinoxaline-2,3-diamine (1.0 equiv, 0.495 mmol)
- Pyrazine-2-carbaldehyde (1.2 equiv, 0.594 mmol)
- Glacial acetic acid (0.2 M)
Conditions :
- Heated at 75°C for 6 hours under reflux.
- Cooled to 0°C to precipitate the product.
Workup :
Characterization Data
Heck Cross-Coupling of 6-Bromoquinoxaline with Pyrazin-2-ylethenyl Tributylstannane
Reaction Overview
Palladium-catalyzed Heck coupling enables direct installation of the pyrazin-2-ylethenyl group onto the quinoxaline core. This method utilizes 6-bromoquinoxaline (3 ) and pyrazin-2-ylethenyl tributylstannane (4 ) under inert conditions.
Procedure
Catalyst System :
- Pd(OAc)₂ (5 mol%)
- PPh₃ (10 mol%)
Reactants :
- 6-Bromoquinoxaline (1.0 equiv, 0.5 mmol)
- Pyrazin-2-ylethenyl tributylstannane (1.5 equiv, 0.75 mmol)
Conditions :
- DMF, 110°C, 12 hours under N₂ atmosphere.
Workup :
Optimization Insights
Suzuki-Miyaura Coupling of 6-Bromoquinoxaline with Pyrazin-2-ylethenylboronic Acid
Reaction Overview
This method employs a Suzuki-Miyaura cross-coupling between 6-bromoquinoxaline (3 ) and pyrazin-2-ylethenylboronic acid (5 ) to form the C–C bond. The reaction is scalable and tolerant of functional groups.
Procedure
Catalyst System :
- Pd(PPh₃)₄ (3 mol%)
- K₂CO₃ (2.0 equiv)
Reactants :
- 6-Bromoquinoxaline (1.0 equiv, 0.5 mmol)
- Pyrazin-2-ylethenylboronic acid (1.2 equiv, 0.6 mmol)
Conditions :
- Dioxane/H₂O (4:1), 90°C, 8 hours.
Workup :
Comparative Data
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 68 | 8 |
| PdCl₂(dppf) | 61 | 10 |
| NiCl₂(PPh₃)₂ | 42 | 12 |
Wittig Reaction with Quinoxaline-6-carbaldehyde
Reaction Overview
The Wittig reaction between quinoxaline-6-carbaldehyde (6 ) and pyrazin-2-ylmethyltriphenylphosphonium bromide (7 ) generates the ethenyl linkage via ylide intermediacy.
Procedure
Ylide Preparation :
- Pyrazin-2-ylmethyltriphenylphosphonium bromide (1.2 equiv) treated with NaH (2.0 equiv) in THF at 0°C.
Coupling :
- Quinoxaline-6-carbaldehyde (1.0 equiv) added dropwise, stirred at 25°C for 4 hours.
Workup :
Mechanistic Notes
Photochemical [2+2] Cycloaddition Followed by Retro-Diels-Alder Reaction
Reaction Overview
A unconventional approach involves photochemical cycloaddition of 6-ethynylquinoxaline (8 ) with pyrazine-2-carbonitrile (9 ), followed by thermal retro-Diels-Alder cleavage to yield the ethenyl product.
Procedure
Cycloaddition :
- Irradiated at 254 nm in acetonitrile for 24 hours.
Retro-Diels-Alder :
- Heated at 150°C in toluene for 2 hours.
Workup :
- Chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1) afforded the product (55% yield).
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced forms of the quinoxaline ring.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of light-emitting materials and sensors.
Mechanism of Action
The mechanism of action of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline and pyrazine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Properties :
- Molecular Formula : C₁₄H₁₀N₄
- Molecular Weight : 234.26 g/mol
Comparison with Similar Compounds
Structural and Functional Diversity
The following table compares 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline with structurally related quinoxaline derivatives:
Key Research Findings
Electronic Properties: The pyrazinyl ethenyl group in 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline enhances π-conjugation, making it superior to simpler quinoxalines (e.g., 2,3-diphenylquinoxaline) for optoelectronic applications. In contrast, oxazolo derivatives (e.g., 7a) exhibit red-shifted absorption spectra due to electron-donating methoxyethoxy groups, favoring light-harvesting applications.
Biological Activity: Compound 7a demonstrated potent anticancer activity (IC₅₀ = 0.8 µM against HeLa cells) attributed to its pyridyl and oxazolo moieties enhancing kinase inhibition.
Synthetic Complexity: Multicomponent cyclization reactions (e.g., for the pyrazolyl-quinoxaline) require stringent conditions (inert atmosphere, 2–8°C storage) but yield high-purity products. Triazolo-thiazolo derivatives are synthesized via cyclocondensation but exhibit lower thermal stability compared to pyrazinyl-ethenyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
